Cas no 141305-40-0 (4-Bromo-2-phenylthiazole)
4-Bromo-2-phenylthiazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-phenylthiazole
- 4-bromo-2-phenyl-1,3-thiazole
- Thiazole, 4-bromo-2-phenyl-
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- MDL: MFCD11223241
- Inchi: 1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H
- InChI Key: XGBWZNGTYRKKFE-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C2C=CC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
4-Bromo-2-phenylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003892-250mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 97% | 250mg |
288.85 USD | 2021-06-01 | |
| Alichem | A059003892-1g |
4-Bromo-2-phenylthiazole |
141305-40-0 | 97% | 1g |
648.76 USD | 2021-06-01 | |
| Chemenu | CM189839-1g |
4-bromo-2-phenylthiazole |
141305-40-0 | 97% | 1g |
$386 | 2021-08-05 | |
| TRC | B013682-250mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 250mg |
$ 680.00 | 2022-06-07 | ||
| TRC | B013682-500mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 500mg |
$ 1135.00 | 2022-06-07 | ||
| TRC | B013682-1000mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 1g |
$ 1815.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848579-250mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 98% | 250mg |
1,853.00 | 2021-05-17 | |
| abcr | AB441954-100 mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 100mg |
€212.00 | 2023-04-22 | ||
| abcr | AB441954-250 mg |
4-Bromo-2-phenylthiazole |
141305-40-0 | 250mg |
€322.50 | 2023-04-22 | ||
| abcr | AB441954-1 g |
4-Bromo-2-phenylthiazole |
141305-40-0 | 1g |
€739.00 | 2023-04-22 |
4-Bromo-2-phenylthiazole Suppliers
4-Bromo-2-phenylthiazole Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on 4-Bromo-2-phenylthiazole
Introduction to 4-Bromo-2-phenylthiazole (CAS No. 141305-40-0)
4-Bromo-2-phenylthiazole, identified by its Chemical Abstracts Service (CAS) number 141305-40-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole class, characterized by a sulfur-containing five-membered ring fused to a benzene ring. The presence of both bromine and phenyl substituents enhances its utility as a versatile building block in synthetic chemistry, particularly in the development of novel bioactive molecules.
The structural features of 4-Bromo-2-phenylthiazole make it an attractive scaffold for medicinal chemists. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores. Additionally, the phenyl group at the 2-position contributes to hydrophobic interactions and can influence binding affinity in biological targets. These attributes have positioned 4-Bromo-2-phenylthiazole as a key intermediate in the synthesis of potential therapeutic agents.
In recent years, 4-Bromo-2-phenylthiazole has been explored in various pharmacological contexts. One notable area of research involves its application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural flexibility of 4-Bromo-2-phenylthiazole, researchers have designed derivatives that exhibit inhibitory activity against specific kinases. For instance, studies have demonstrated that modifications around the thiazole core can modulate binding to targets such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors, TKIs).
Another promising application of 4-Bromo-2-phenylthiazole lies in its use as a precursor for antimicrobial agents. The thiazole scaffold is well-documented for its biological activity against various pathogens. Researchers have synthesized analogs of 4-Bromo-2-phenylthiazole and evaluated their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The bromine substituent allows for further derivatization to enhance antimicrobial properties while maintaining structural integrity. Preliminary findings suggest that certain derivatives exhibit potent activity against drug-resistant strains, highlighting the potential of this scaffold in combating emerging infections.
The role of 4-Bromo-2-phenylthiazole in central nervous system (CNS) drug discovery is also an area of growing interest. Thiazole derivatives have shown promise as scaffolds for neuroactive compounds due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. Researchers have investigated 4-Bromo-2-phenylthiazole derivatives for their potential in treating neurological disorders such as epilepsy and neurodegenerative diseases. Functionalization strategies have focused on optimizing pharmacokinetic properties while retaining target specificity. Early clinical trials and preclinical studies have provided encouraging results, suggesting that compounds derived from 4-Bromo-2-phenylthiazole may offer new therapeutic options for patients suffering from CNS disorders.
In addition to pharmaceutical applications, 4-Bromo-2-phenylthiazole has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). The bromine atom facilitates further functionalization into conjugated systems, which are essential for optoelectronic applications. Furthermore, derivatives of 4-Bromo-2-phenylthiazole have been explored as intermediates in the synthesis of agrochemicals, including herbicides and fungicides. These applications underscore the broad versatility of this compound beyond traditional medicinal chemistry.
The synthetic methodologies employed in the preparation of 4-Bromo-2-phenylthiazole are also worth mentioning. Common approaches involve bromination of 2-(phenyl)thiophene or cyclization reactions involving appropriate precursors. Advances in synthetic techniques have enabled more efficient and scalable production processes, ensuring adequate supplies for research and industrial purposes. The availability of high-purity 4-Bromo-2-phenylthiazole has facilitated its widespread use in academic and industrial laboratories alike.
Looking ahead, the future prospects for 4-Bromo-2-phenylthiazole are promising. Ongoing research continues to uncover new biological activities and synthetic possibilities for this compound. With advancements in computational chemistry and high-throughput screening technologies, researchers are better positioned to identify novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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